

Technical Guide: Physicochemical Properties of UK-371804 for Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **UK-371804**, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The information herein is intended to support researchers and professionals in drug development in their understanding and utilization of this compound.

Core Physicochemical Properties

UK-371804 is a small molecule inhibitor with specific characteristics that are crucial for its experimental application. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of UK-371804 and its Hydrochloride Salt



Property	Value (UK-371804)	Value (UK-371804 HCI)	Source(s)
IUPAC Name	N-[[1- [(aminoiminomethyl)a mino]-4-chloro-7- isoquinolinyl]sulfonyl]- 2-methyl-alanine	N/A	[1]
Chemical Formula	C14H16CIN5O4S	C14H16CIN5O4S.HCI	[1][2]
Molecular Weight	385.83 g/mol	422.29 g/mol	[2][3]
CAS Number	256477-09-5	256476-36-5	[2][3]
Appearance	White to off-white solid	N/A	[2]
Solubility	DMSO: 8.33 mg/mL (21.59 mM) (ultrasonication may be required) Water: Insoluble Ethanol: Insoluble	DMSO: 42 mg/mL (99.45 mM) Water: Insoluble Ethanol: Insoluble	[2][3]
Melting Point	Not publicly available	Not publicly available	
Boiling Point	Not publicly available	Not publicly available	_
рКа	Not publicly available	Not publicly available	_
LogP	Not publicly available	Not publicly available	-

Note: "N/A" indicates that the information was not available for the hydrochloride salt in the searched sources. The hydrochloride salt is also commercially available and may have different solubility properties.

Mechanism of Action and Biological Activity

UK-371804 is a highly potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease.[1][2] It exhibits a Ki of 10 nM for uPA.[1][2] The compound

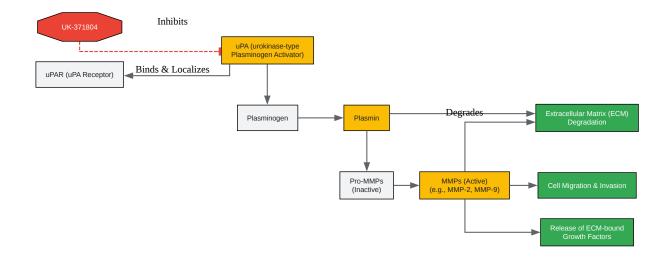


demonstrates significant selectivity, being 4000-fold more selective for uPA over tissue-type plasminogen activator (tPA) and 2700-fold over plasmin.[1][3]

In functional assays, **UK-371804** has been shown to inhibit exogenous uPA in human chronic wound fluid with an IC $_{50}$ of 0.89 μ M.[2][3] In vivo studies using a porcine acute excisional wound model demonstrated that topical application of **UK-371804** can penetrate the dermis, reaching concentrations of 41.8 μ M, and effectively inhibit exogenous uPA activity without adversely affecting wound healing.[2]

Urokinase Plasminogen Activator (uPA) Signaling Pathway

UK-371804 exerts its effect by inhibiting uPA, a key enzyme in the plasminogen activation system. This pathway is critically involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. The following diagram illustrates the central role of uPA in this signaling cascade and the point of inhibition by **UK-371804**.





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Caption: The uPA signaling pathway and the inhibitory action of UK-371804.

Experimental Protocols

The following are detailed methodologies for key experiments involving **UK-371804**. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of **UK-371804** on uPA using a chromogenic substrate.

Materials:

- Human uPA (recombinant)
- Chromogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
- UK-371804 stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of UK-371804 in assay buffer from the DMSO stock solution.
 Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
- In a 96-well plate, add 20 μL of each UK-371804 dilution to respective wells. Include wells for a positive control (uPA without inhibitor) and a negative control (assay buffer only).
- Add 160 μL of assay buffer to all wells.

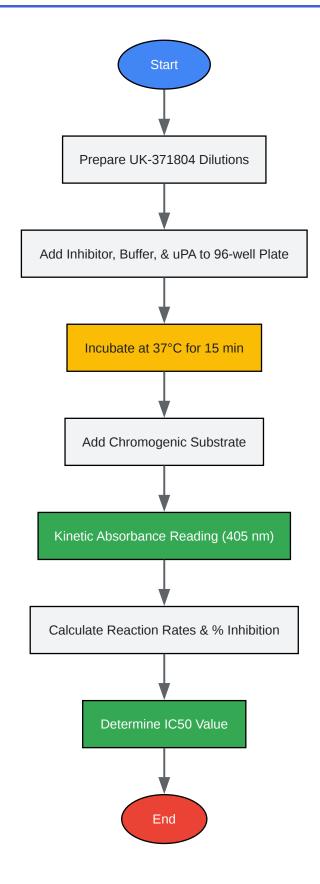






- Add 10 μL of the uPA enzyme solution to all wells except the negative control. Mix gently by pipetting.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 10 µL of the chromogenic substrate to all wells.
- Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 30-60 minutes.
- Calculate the rate of reaction (V) for each concentration of **UK-371804** by determining the slope of the linear portion of the absorbance vs. time curve.
- Plot the percentage of uPA inhibition [(V_control V_inhibitor) / V_control] * 100 against the logarithm of the UK-371804 concentration to determine the IC50 value.





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Caption: Workflow for the in vitro uPA inhibition assay.



In Vivo Porcine Excisional Wound Model

This protocol provides a general framework for evaluating the in vivo efficacy of topically applied **UK-371804** in a wound healing model.[2]

Animals:

• Female domestic pigs (e.g., Yorkshire) weighing 25-30 kg.

Procedure:

- Anesthetize the animals following approved institutional guidelines.
- Shave the dorsal thoracic and lumbar regions and prepare the skin for surgery.
- Create full-thickness excisional wounds (e.g., 8 wounds of 1.5 cm x 1.5 cm) on the dorsum
 of each animal using a sterile scalpel.
- Apply the test formulation (e.g., 1 mL of a 10 mg/mL formulation of UK-371804 in a hydrogel vehicle) or the vehicle control to the wounds.
- Dress the wounds with an appropriate sterile dressing.
- Treat the wounds daily for a specified period (e.g., 10 days).
- On the final day of the study, euthanize the animals.
- Collect terminal blood samples to assess systemic exposure to UK-371804.
- Excise the wounds and surrounding skin for histological analysis and measurement of UK-371804 concentration in the dermis.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and other relevant regulatory bodies.

Conclusion



UK-371804 is a well-characterized, potent, and selective inhibitor of uPA with demonstrated in vitro and in vivo activity. While some of its physicochemical properties are not extensively documented in publicly available literature, its biological activity and mechanism of action are clearly defined. This technical guide provides a foundational understanding of **UK-371804** for its application in research and drug development, particularly in areas where the uPA system plays a significant pathological role.

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